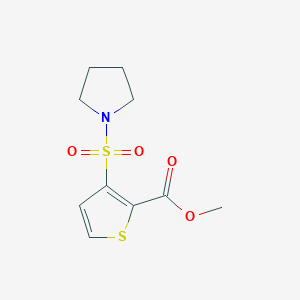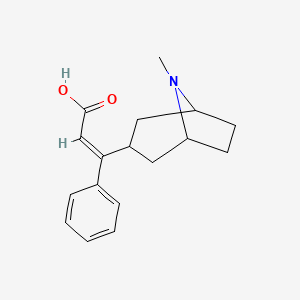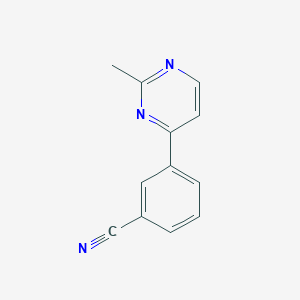
Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H13NO4S2 . It is a product used for pharmaceutical testing . The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . This ring is widely used by medicinal chemists to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of compounds like “Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate” is 275.35 . Other physical and chemical properties are not specified in the available sources.Applications De Recherche Scientifique
Application in Drug Discovery
Scientific Field
Medicinal Chemistry
Application Summary
The pyrrolidine ring, a component of “Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Methods of Application
The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Results or Outcomes
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Application as a USP Reference Standard
Scientific Field
Pharmaceutical Industry
Application Summary
“Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate” is used as a USP compendial standard to determine strength, quality, purity, and identity in USP-NF monograph tests and assays .
Methods of Application
The compound is used as a reference standard in various tests and assays conducted by the United States Pharmacopeia .
Results or Outcomes
The outcomes of these tests and assays help in determining the strength, quality, purity, and identity of various pharmaceutical products .
Application in Organic Semiconductors
Scientific Field
Material Science
Application Summary
Thiophene derivatives, which include “Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate”, have a prominent role in the advancement of organic semiconductors .
Methods of Application
The compound is used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Results or Outcomes
The use of thiophene derivatives in these applications has led to advancements in the field of organic semiconductors .
Application in the Synthesis of Biologically Active Compounds
Scientific Field
Biochemistry
Application Summary
“Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate” can be used in the synthesis of biologically active compounds .
Methods of Application
The compound can be used in the synthesis of various biologically active compounds through ring construction from different cyclic or acyclic precursors .
Results or Outcomes
The synthesized compounds can have different biological profiles due to the different binding mode to enantioselective proteins .
Orientations Futures
The future directions for “Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate” and similar compounds could involve further exploration of the pyrrolidine scaffold for the design of new compounds with different biological profiles . This could potentially lead to the development of new drugs for the treatment of various diseases .
Propriétés
IUPAC Name |
methyl 3-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c1-15-10(12)9-8(4-7-16-9)17(13,14)11-5-2-3-6-11/h4,7H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOASVJRRVWFFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425867 | |
| Record name | methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate | |
CAS RN |
895261-88-8 | |
| Record name | methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid](/img/structure/B1609230.png)

![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine](/img/structure/B1609232.png)




